

Reactivity of 1-Bromo-2,4-difluoro-3-methoxybenzene

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Compound of Interest

Compound Name: 1-Bromo-2,4-difluoro-3-methoxybenzene

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An In-depth Technical Guide to the Reactivity and Synthetic Utility of **1-Bromo-2,4-difluoro-3-methoxybenzene**

Abstract

1-Bromo-2,4-difluoro-3-methoxybenzene is a highly functionalized aromatic building block with significant applications in the fields of medicinal chemistry and materials science. The strategic arrangement of its substituents—a reactive bromine atom, two electron-withdrawing fluorine atoms, and an electron-donating methoxy group—creates a unique electronic landscape that allows for a diverse range of selective chemical transformations. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metallation reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to leverage this versatile intermediate in complex molecule synthesis.

Introduction: A Multifaceted Synthetic Intermediate

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The incorporation of fluorine atoms into a molecular scaffold can dramatically improve critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. **1-Bromo-2,4-difluoro-3-methoxybenzene** (CAS 221221-

00-7) has emerged as a valuable intermediate precisely because it offers a reliable method for introducing a difluoro-methoxyphenyl moiety into a target molecule.

The molecule's utility stems from the orthogonal reactivity of its functional groups:

- The Bromine Atom: Serves as a primary handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- The Fluorine Atoms: Act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). They are also key structural elements that persist in the final product, imparting desirable physicochemical properties.
- The Methoxy Group: As an electron-donating group, it modulates the electronic properties and reactivity of the ring, influencing the regioselectivity of certain reactions.

This guide explores the chemical behavior of this compound, providing both theoretical understanding and practical, field-tested methodologies for its application.

Physicochemical Properties

A summary of the key physicochemical properties for **1-Bromo-2,4-difluoro-3-methoxybenzene** is presented below.

Property	Value
CAS Number	221221-00-7
Molecular Formula	C ₇ H ₅ BrF ₂ O
Molecular Weight	223.02 g/mol
Appearance	Off-white to light yellow solid or liquid
Boiling Point	Approx. 215-220 °C (Predicted)
Density	Approx. 1.7 g/cm ³ (Predicted)

Analysis of Molecular Structure and Electronic Effects

The reactivity of **1-bromo-2,4-difluoro-3-methoxybenzene** is a direct consequence of the interplay between the inductive (-I) and mesomeric (resonance, +/-M) effects of its substituents.

- Fluorine (at C2 and C4): Exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. Its mesomeric effect (+M) is weak and generally overshadowed by the inductive pull. This results in a significant polarization of the C-F bonds and a general deactivation of the ring towards electrophilic attack, while activating it for nucleophilic attack.
- Methoxy Group (at C3): Exhibits a strong electron-donating mesomeric effect (+M) by donating its lone pair electrons into the aromatic π -system. It also has a weaker electron-withdrawing inductive effect (-I). The net effect is electron donation, particularly at the ortho (C2, C4) and para (C6) positions.
- Bromine (at C1): Has a moderate electron-withdrawing inductive effect (-I) and a weak deactivating mesomeric effect (+M). Crucially, the C-Br bond is the most labile site for oxidative addition in palladium catalysis, making it the primary center for cross-coupling reactions.

The combination of these effects creates a complex electronic environment. The methoxy group's +M effect counters the -I effects of the halogens, but the ring remains relatively electron-poor, particularly at the carbons bearing fluorine atoms. The C-Br bond remains the most susceptible site for transformations that proceed via oxidative addition.

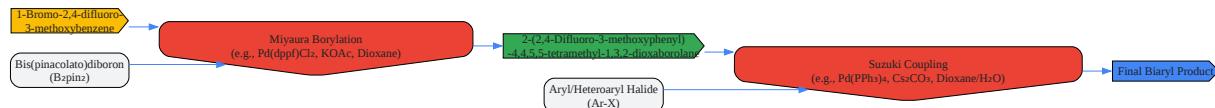
Caption: Electronic landscape and primary reactive sites of **1-bromo-2,4-difluoro-3-methoxybenzene**.

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile reaction handle on the molecule, readily participating in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex architectures from simple building blocks. A common and highly effective strategy involves a two-step sequence: Miyaura borylation to convert the aryl bromide into a more versatile boronic ester, followed by a Suzuki coupling.

This workflow transforms the aryl bromide into a biaryl product, a scaffold prevalent in many pharmaceutical compounds.



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Caption: Synthetic workflow from aryl bromide to biaryl product via borylation and Suzuki coupling.

This protocol is based on a documented procedure for the borylation of **1-bromo-2,4-difluoro-3-methoxybenzene**, a key step in the synthesis of branched-chain alpha-keto acid dehydrogenase kinase inhibitors.[1]

Objective: To convert the aryl bromide into its corresponding pinacol boronic ester.

Materials:

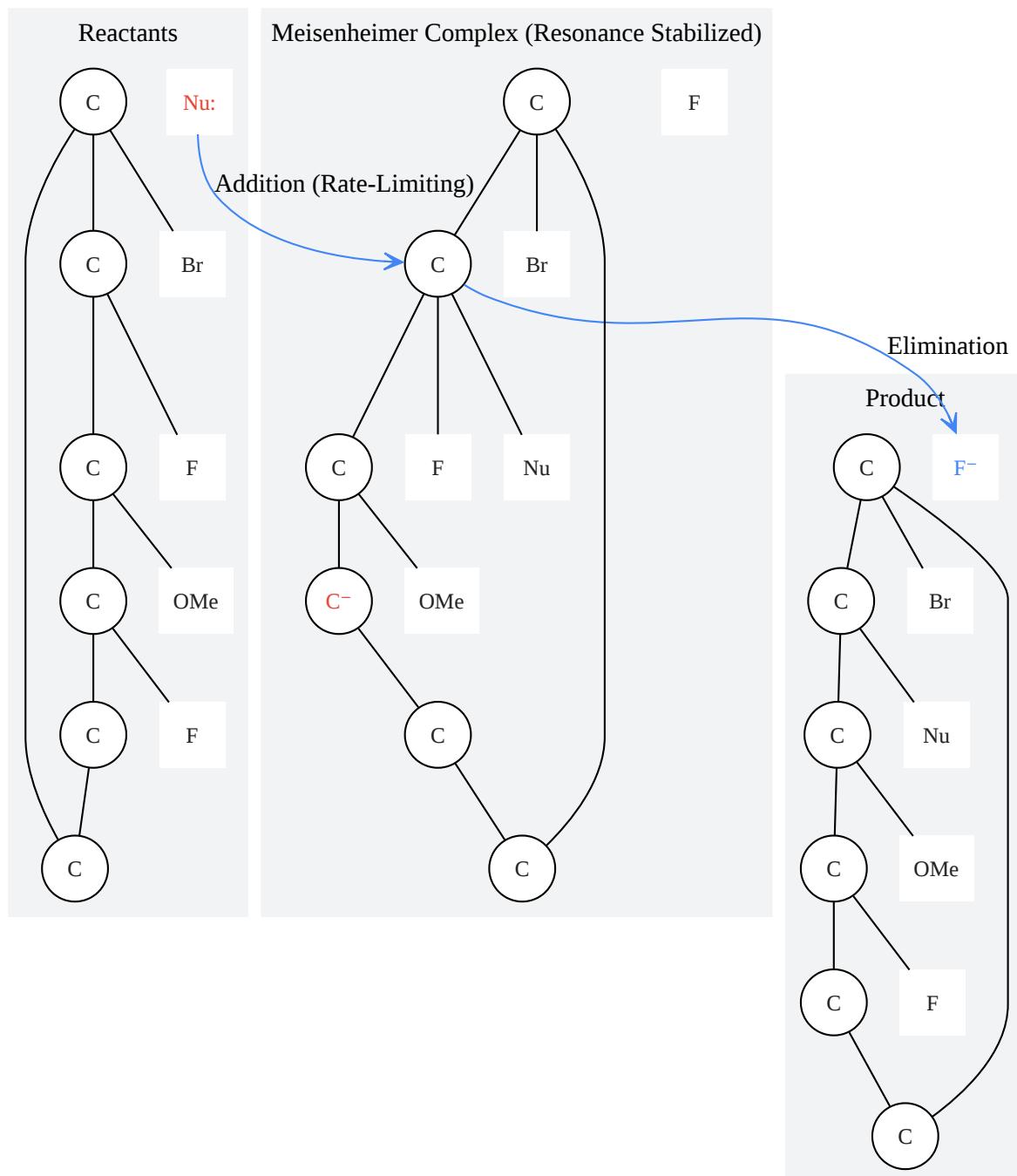
- **1-Bromo-2,4-difluoro-3-methoxybenzene**
- Bis(pinacolato)diboron (B₂pin₂)
- Potassium Acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Anhydrous 1,4-Dioxane

Procedure:

- To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add **1-bromo-2,4-difluoro-3-methoxybenzene** (1.0 eq).
- Add bis(pinacolato)diboron (1.5-2.0 eq) and potassium acetate (2.0-3.0 eq).
- Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.
- Degas the mixture by bubbling nitrogen through the solution for 5-10 minutes.
- Add the palladium catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.02-0.05 eq).
- Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
- Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
- Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be used in the subsequent Suzuki coupling without further purification, or it can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms activates the aromatic ring to attack by nucleophiles. This SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.



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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

In this molecule, substitution can occur at C2 or C4. The attack at C2 is generally favored. This is because the resulting negative charge in the Meisenheimer complex is stabilized by the strong inductive effect of the adjacent bromine atom at C1 and the fluorine at C4 (para position). While the methoxy group at C3 is electronically donating, its proximity to the C2 position can also provide steric hindrance, but its electronic influence is often overcome by the powerful halogen effects.

Objective: To substitute one of the fluorine atoms with a nitrogen nucleophile.

Materials:

- **1-Bromo-2,4-difluoro-3-methoxybenzene**
- Secondary Amine (e.g., Morpholine, Piperidine) (1.1-1.5 eq)
- Potassium Carbonate (K_2CO_3) or DIPEA (2.0-3.0 eq)
- Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

- In a reaction vessel, dissolve **1-bromo-2,4-difluoro-3-methoxybenzene** (1.0 eq) in the chosen anhydrous solvent.
- Add the amine nucleophile (1.1-1.5 eq) followed by the base (e.g., K_2CO_3 , 2.0 eq).
- Heat the mixture to a temperature between 80 °C and 120 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to isolate the desired substituted product.

Metallation Reactions

Formation of an organometallic intermediate via lithium-halogen exchange offers an alternative pathway to functionalization. This method is particularly useful for introducing carbon-based electrophiles. The C-Br bond is significantly more reactive than the C-F bonds towards organolithium reagents, allowing for highly selective exchange.

Objective: To generate an aryllithium species and trap it with an electrophile (e.g., CO₂ to form a carboxylic acid).

Materials:

- **1-Bromo-2,4-difluoro-3-methoxybenzene**
- n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
- Electrophile (e.g., Dry Ice (solid CO₂), DMF, etc.)
- Aqueous HCl (1M) for workup

Procedure:

- Under an inert atmosphere, dissolve **1-bromo-2,4-difluoro-3-methoxybenzene** (1.0 eq) in the anhydrous solvent.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The exchange is typically very fast. Stir for 15-30 minutes at this temperature.
- Add the chosen electrophile. For example, add an excess of crushed dry ice to the reaction mixture.

- Allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding 1M HCl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the resulting carboxylic acid (or other product) by chromatography or recrystallization.

Proven Application in Drug Discovery

The synthetic utility of **1-bromo-2,4-difluoro-3-methoxybenzene** is not merely theoretical. It has been employed as a crucial starting material in the development of novel therapeutics. For instance, it is a key building block in the synthesis of 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives, which are potent inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK).^[1] These inhibitors have potential applications in treating a range of metabolic diseases, including diabetes, nonalcoholic steatohepatitis (NASH), kidney disease, and heart failure.^[1] In this context, the bromo-difluoro-methoxyphenyl scaffold is first converted to a boronic ester and then coupled to the core of the molecule, demonstrating the direct application of the reactivity described in this guide to the synthesis of complex, high-value pharmaceutical agents.

Conclusion

1-Bromo-2,4-difluoro-3-methoxybenzene is a strategically designed building block that provides chemists with multiple avenues for selective functionalization. Its C-Br bond serves as a reliable handle for robust palladium-catalyzed cross-coupling reactions, while the activated C-F bonds allow for the introduction of nucleophiles via the SNAr mechanism. Furthermore, selective lithium-halogen exchange provides a pathway for forming organometallic intermediates. This predictable and versatile reactivity profile, combined with the beneficial properties imparted by the difluoro-methoxyphenyl moiety, ensures its continued importance as a valuable intermediate for researchers in drug development and materials science.

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